N-(2-hydroxyethyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide
CAS No.: 899964-42-2
Cat. No.: VC4586002
Molecular Formula: C18H19N3O4S
Molecular Weight: 373.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899964-42-2 |
|---|---|
| Molecular Formula | C18H19N3O4S |
| Molecular Weight | 373.43 |
| IUPAC Name | N-(2-hydroxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
| Standard InChI | InChI=1S/C18H19N3O4S/c22-9-7-19-16(23)17(24)20-13-5-6-14-12(11-13)3-1-8-21(14)18(25)15-4-2-10-26-15/h2,4-6,10-11,22H,1,3,7-9H2,(H,19,23)(H,20,24) |
| Standard InChI Key | KFFUWEMIESPQON-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCCO)N(C1)C(=O)C3=CC=CS3 |
Introduction
Synthesis and Preparation
The synthesis of such a compound typically involves multiple steps, including the formation of the tetrahydroquinoline core, attachment of the thiophene-2-carbonyl group, and incorporation of the ethanediamide moiety. Common methods might involve condensation reactions, amidation, and possibly metal-catalyzed coupling reactions.
| Synthetic Step | Possible Reagents | Conditions |
|---|---|---|
| Formation of Tetrahydroquinoline | Aniline, Aldehyde | Acidic Conditions |
| Attachment of Thiophene-2-carbonyl | Thiophene-2-carboxylic acid, Coupling Agent | Base, Solvent |
| Ethanediamide Formation | Ethanediamine, Activated Carboxylic Acid | Coupling Agent, Solvent |
Potential Biological Activity
Compounds with similar structures often exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects. The presence of a hydroxyethyl group and a carbonyl linkage could enhance interactions with biological targets.
| Potential Activity | Mechanism | Target |
|---|---|---|
| Antimicrobial | Disruption of cell membranes or interference with metabolic pathways | Bacterial/Fungal Cells |
| Anticancer | Inhibition of cell proliferation or induction of apoptosis | Cancer Cells |
| Anti-inflammatory | Inhibition of inflammatory mediators or pathways | Immune Cells |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume